Sertraline hydrochloride, cis-(-)-
Description
Historical Development and Research Significance of Selective Serotonin (B10506) Reuptake Inhibitors
The journey to understanding and treating mood disorders took a significant turn with the development of monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) in the 1950s. midcitytms.com These first-generation antidepressants, while groundbreaking, were limited by their non-selective pharmacological effects, leading to a host of undesirable side effects and the need for strict patient regimens. midcitytms.comwikipedia.org This spurred the search for more targeted therapies. wikipedia.org
The "monoamine hypothesis," which posited that depression stemmed from a deficiency of monoamine neurotransmitters like serotonin and norepinephrine (B1679862), guided much of this early research. nih.gov Further refinement of this theory, particularly the serotonergic theory of depression, suggested that a deficit of serotonin at the synaptic level was a key factor. cambridge.org This led pharmaceutical companies to pursue the development of compounds that could selectively inhibit the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft. nih.gov
The first selective serotonin reuptake inhibitor (SSRI), fluoxetine (B1211875), was reported in 1974 and approved by the FDA in 1987. nih.govcambridge.org The introduction of fluoxetine marked a pivotal moment, offering a treatment with similar efficacy to older antidepressants but with a more favorable side-effect profile. midcitytms.comwikipedia.org This success paved the way for the development of other SSRIs, including sertraline (B1200038), which have since become a cornerstone of psychiatric pharmacotherapy. wikipedia.orgnih.gov
Focus on Sertraline Hydrochloride, cis-(-)- as a Key Chemical Entity in Neuropharmacology
Sertraline hydrochloride is a naphthalenamine derivative with a specific stereochemical configuration, (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride, that is crucial for its biological activity. acs.orgdrugfuture.com Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the central nervous system. patsnap.comdrugbank.com This action is believed to be the foundation of its therapeutic effects. drugbank.com
Beyond its primary target, research has shown that sertraline also exhibits weak inhibitory effects on dopamine (B1211576) and norepinephrine transporters. patsnap.comdrugbank.com Additionally, it has been found to have an affinity for sigma-1 receptors, which may contribute to its anxiolytic and antipsychotic properties in certain contexts. childrenswi.orgpsychopharmacologyinstitute.com The cis-(-)- isomer of sertraline is the biologically active enantiomer responsible for these effects. pharmgkb.org
The synthesis of sertraline hydrochloride with the correct stereochemistry has been a subject of extensive research, with various methods developed to achieve high purity of the desired cis-racemic amine. acs.orgresearchgate.net Industrial synthesis often involves the use of a tetralone intermediate and stereoselective reduction to produce the final compound. acs.orgacs.org
Overview of Current Research Trajectories and Gaps for the Chemical Compound
Current research on sertraline hydrochloride is multifaceted, extending beyond its established role as an antidepressant. One significant area of investigation is its metabolism. Sertraline is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. drugbank.comresearchgate.net The primary metabolite, desmethylsertraline (B1148675), is less potent than the parent compound. drugbank.compharmgkb.org The involvement of multiple enzymes suggests that no single genetic polymorphism should profoundly impact its pharmacokinetics, yet there is still considerable interindividual variability in plasma concentrations. pharmgkb.orgdrugbank.com Further research is needed to fully elucidate the complex interplay of these enzymes and genetic factors. pharmgkb.org
Another active area of research involves understanding the broader neurobiological effects of sertraline. Studies are exploring its impact on neuroplasticity, with evidence suggesting that chronic treatment can promote neurogenesis in the hippocampus. patsnap.com Recent research has also challenged the traditional understanding of its mechanism of action in depression, with a large-scale clinical trial indicating that sertraline's early therapeutic effects may be primarily driven by a reduction in anxiety symptoms rather than a direct impact on depressive symptoms. news-medical.netucl.ac.uknih.gov
Physicochemical Properties of Sertraline Hydrochloride
| Property | Value | Source |
| Molecular Formula | C17H17Cl2N · HCl | drugfuture.comsigmaaldrich.com |
| Molecular Weight | 342.69 g/mol | drugfuture.comsigmaaldrich.com |
| Melting Point | 243-245 °C | drugfuture.com |
| Appearance | White solid crystal or powder | nih.govfujifilm.com |
| Solubility in Water | 3.8 mg/mL | drugfuture.com |
| pKa (water) | 9.48 ± 0.04 | drugfuture.com |
Key Pharmacokinetic Parameters of Sertraline
| Parameter | Value | Source |
| Half-life | 24-32 hours | pharmgkb.orgnih.gov |
| Time to Peak Concentration (Tmax) | 4-10 hours | pharmgkb.orgnih.gov |
| Protein Binding | ~98-99% | drugbank.com |
| Major Metabolite | Desmethylsertraline | drugbank.compharmgkb.org |
| Primary Route of Clearance | Hepatic metabolism | pharmgkb.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-JSUROZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79645-15-1 | |
| Record name | Sertraline hydrochloride, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Aspects and Enantiomeric Purity of Sertraline Hydrochloride, Cis
Structural Isomerism and Chiral Centers of Sertraline (B1200038)
Sertraline possesses two chiral centers, which are asymmetric carbon atoms within its molecular framework. rsc.org The presence of these two stereogenic centers means that sertraline can exist as four different stereoisomers. rsc.orgnih.gov These stereoisomers are molecules that have the same chemical formula and bond connectivity but differ in the three-dimensional arrangement of their atoms. researchgate.net The four stereoisomers of sertraline consist of two pairs of enantiomers. mdpi.com
The stereoisomers are designated based on the spatial orientation of the substituents at the two chiral carbons, leading to the following forms:
(1S,4S)
(1R,4R)
(1R,4S)
(1S,4R) rsc.orgresearchgate.net
Characterization of cis- and trans-Diastereomers
The four stereoisomers of sertraline can be categorized into two pairs of diastereomers: cis and trans. nih.govnih.gov Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net The cis isomers have the substituents on the same side of the ring structure, while the trans isomers have them on opposite sides.
Cis-isomers : (1S,4S)-sertraline and (1R,4R)-sertraline.
Trans-isomers : (1R,4S)-sertraline and (1S,4R)-sertraline.
The synthesis of sertraline often produces a mixture of these cis and trans isomers. google.comquickcompany.in The separation of these diastereomers is a critical step in the manufacturing process, often achieved through methods like fractional crystallization. google.com
Significance of the cis-(-)-Enantiomer (1S,4S) Configuration
While four stereoisomers of sertraline exist, only one is therapeutically active: the cis-(-)-(1S,4S) enantiomer. nih.govnih.gov This specific stereoisomer is a potent and selective inhibitor of serotonin (B10506) reuptake. mdpi.compharmgkb.org The other stereoisomers are considered impurities. nih.govnih.gov
The pharmacological activity of the different stereoisomers varies significantly:
cis-(1S,4S)-sertraline : The therapeutically active enantiomer. ncats.io It is a highly selective serotonin reuptake inhibitor. mdpi.com
cis-(1R,4R)-sertraline : This enantiomer also inhibits serotonin reuptake but is therapeutically inactive. pharmgkb.orgncats.io
trans-(1R,4S)-sertraline : A potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862). mdpi.comnih.gov
trans-(1S,4R)-sertraline : More selective for norepinephrine inhibition. mdpi.comnih.gov
Although the (+)-trans-1R,4S-enantiomer is reportedly twice as potent in inhibiting serotonin uptake, the (+)-cis-1S,4S isomer is preferred for therapeutic use due to its greater selectivity. mdpi.comnih.gov
Control and Determination of Enantiomeric Purity in Research
Ensuring the enantiomeric purity of sertraline hydrochloride is crucial for its therapeutic efficacy. nih.gov Various analytical techniques are employed in research and quality control to separate and quantify the different stereoisomers.
High-performance liquid chromatography (HPLC) is a widely used method for determining the enantiomeric purity of chiral drugs like sertraline. nih.gov Chiral stationary phases (CSPs) are often utilized in HPLC to resolve the enantiomers. nih.gov Another approach involves using chiral selectors as mobile-phase additives, such as cyclodextrins. researchgate.netnih.gov
Other methods for analyzing sertraline stereoisomers include:
Cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) : This technique has been successfully used to resolve all four stereoisomers of sertraline. nih.govresearchgate.netsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) using chiral solvating agents (CSAs) : This method allows for the determination of enantiomeric purity by forming transient diastereomers with distinct NMR spectra, eliminating the need for chemical derivatization. libretexts.org
The development of these analytical methods is essential for controlling the manufacturing process and ensuring that the final product contains the desired cis-(-)-(1S,4S) enantiomer in high purity. nih.gov
Interactive Data Table: Sertraline Stereoisomers
| Stereoisomer | Configuration | Isomer Type | Primary Activity |
| Sertraline | (1S,4S) | cis | Selective Serotonin Reuptake Inhibitor |
| --- | (1R,4R) | cis | Serotonin Reuptake Inhibitor (therapeutically inactive) |
| --- | (1R,4S) | trans | Serotonin, Dopamine, and Norepinephrine Inhibitor |
| --- | (1S,4R) | trans | Norepinephrine Inhibitor |
Advanced Synthetic Methodologies for Sertraline Hydrochloride, Cis
Stereoselective Synthesis Pathways and Strategies
The synthesis of the specific cis-(-)-enantiomer of sertraline (B1200038) hydrochloride necessitates precise control over the stereochemistry at its two chiral centers. Various strategies have been developed to achieve this, ranging from asymmetric catalysis to the use of chiral precursors.
Asymmetric Hydrogenation Techniques for cis-Selectivity
Asymmetric hydrogenation is a key strategy to introduce the desired stereochemistry during the synthesis of sertraline. One approach involves the hydrogenation of an imine intermediate, 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine, which can be prepared from the corresponding tetralone. google.com
A highly stereoselective synthesis can be achieved by hydrogenating this imine using a palladium catalyst supported on an alkaline earth metal carbonate, such as calcium carbonate (CaCO₃). google.com This method, conducted at low hydrogen pressures (e.g., 0.5 Kg) and ambient temperatures (20-35°C), favors the formation of the cis-isomer. google.com For instance, using 5% Pd/CaCO₃ in methanol (B129727) and water can yield a high ratio of cis- to trans-sertraline (99.8:0.2). google.com The use of a more selective palladium catalyst in the reduction step has been shown to reduce impurities and the need for reprocessing. epa.gov
Another approach involves the asymmetric hydrogenation of an olefin functional group using rhodium diphosphine catalysts with a chiral ligand like (S)-PhanePhos. nih.gov This method is effective in constructing stereogenic centers, though the stereochemical outcome can be dependent on the geometry of the olefin precursor. nih.gov
Kinetic Resolution Approaches for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of sertraline synthesis, this approach is used to enrich the desired (1S, 4S) enantiomer.
A common method involves the resolution of racemic cis-sertraline using a chiral acid, such as D-(-)-mandelic acid. researchgate.netgoogle.com The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization. google.com The less soluble (+)-sertraline-mandelate salt can be isolated, and subsequent treatment liberates the enantiomerically enriched (+)-cis-sertraline. google.com
Enzymatic kinetic resolution offers a highly selective alternative. Ketoreductases (KREDs) can be employed for the stereoselective reduction of a racemic tetralone precursor. researchgate.netdiva-portal.org This bioreduction can exhibit excellent enantioselectivity (>99% ee) and diastereomeric ratio (99:1), yielding a key chiral alcohol intermediate. researchgate.netdiva-portal.org This alcohol can then be converted to the desired sertraline enantiomer. Lipases are another class of enzymes used in kinetic resolution, for example, in the acylation of a racemic alcohol, where one enantiomer reacts preferentially, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.com Dynamic kinetic resolution (DKR) is an advancement where the starting enantiomers are interconverted during the reaction, theoretically allowing for a 100% yield of the desired product. youtube.com
Organocatalytic and Metal-Catalyzed Syntheses
Both organocatalytic and metal-catalyzed reactions have been instrumental in developing efficient and stereoselective syntheses of sertraline.
Organocatalysis: Organocatalysts, such as proline and its derivatives, have been used in the asymmetric synthesis of sertraline precursors. For instance, an L-proline derived catalyst can be used in the reduction of racemic (±)-tetralone to produce diastereomers that can be readily separated. google.com Another organocatalytic approach involves the use of 2-azaadamantane (B3153908) N-oxyl (AZADO) for the efficient oxidation of an alcohol to an enantiopure ketone, a direct precursor to sertraline. researchgate.netdiva-portal.org
Metal-Catalysis: Metal-catalyzed cross-coupling reactions are pivotal in constructing the carbon skeleton of sertraline. Palladium-catalyzed reactions, in particular, have been widely used for the formation of C-C and C-N bonds. nih.gov For example, a nickel-catalyzed enantioselective reductive coupling can produce chiral tetrahydronaphthalene intermediates with high enantioselectivity. nih.gov Another strategy involves an intramolecular nucleophilic addition to an imine, facilitated by a metal-halide exchange, to stereoselectively form the sertraline ring system. acs.org
Development of Novel Synthetic Intermediates and Precursors
Research into novel intermediates and precursors aims to create more efficient and stereoselective synthetic routes to sertraline.
One such intermediate is N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide. researchgate.net This stable compound can be prepared in good yield from the corresponding tetralone and its reduction to the cis-racemic amine is highly stereoselective. researchgate.net
Another innovative approach utilizes an iodoimine precursor which undergoes an intramolecular, stereoselective anionic addition to the imine moiety upon treatment with t-BuLi, yielding sertraline as a single diastereoisomer. acs.org The synthesis of this iodoimine precursor starts from 3,4-dichlorocinnamic acid and involves the use of a chiral auxiliary to establish the desired stereocenter. acs.org
The development of novel pyrrole-based compounds as SERT inhibitors, designed based on the pharmacophoric features of sertraline, also represents a new avenue in the search for antidepressant agents. nih.gov
Optimization of Reaction Conditions for Yield and Stereoselectivity
Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired cis-(-)-enantiomer of sertraline.
In chemoenzymatic approaches, the optimization of the bioreduction of the racemic tetralone precursor is key. Factors such as the choice of ketoreductase (KRED), co-factor regeneration system, and reaction time are critical. For example, using NADPH-dependent KREDs with 2-propanol as a sacrificial co-substrate can lead to high enantioselectivity and diastereomeric ratios. researchgate.net The reaction time can be optimized to achieve a good conversion rate while maintaining high stereoselectivity. researchgate.netdiva-portal.org
For chemical resolutions, the choice of resolving agent and solvent system is paramount. In the resolution of racemic sertraline with D-(-)-mandelic acid, the solvent plays a significant role in the selective precipitation of the desired diastereomeric salt. google.com Ethanol is often a preferred solvent for this step. google.com
In hydrogenation reactions, the catalyst, hydrogen pressure, and temperature are key variables. Low-pressure hydrogenation using a palladium on calcium carbonate catalyst has been shown to be highly stereoselective for the cis-isomer. google.com Pfizer's redesigned process for sertraline synthesis involved implementing a more selective palladium catalyst and optimizing the process to use the more benign solvent ethanol, which eliminated the need for several other solvents. epa.gov
The following table summarizes the optimization of KRED bioreduction of rac-tetralone:
| Entry | KRED | Co-substrate | Time (h) | Conversion (%) | de (%) | ee (%) |
| 1 | KRED-A | 2-propanol | 7 | 29 | 99:1 | >99 |
| 2 | KRED-B | 2-propanol | 7 | 25 | 98:2 | >99 |
| 3 | KRED-A | Glucose | 24 | 20 | 99:1 | >99 |
Data adapted from a chemoenzymatic synthesis study. researchgate.net
Isolation and Purification Techniques for the cis-(-)-Enantiomer
The final step in the synthesis is the isolation and purification of the desired cis-(-)-sertraline hydrochloride to meet pharmaceutical standards. Since the synthesis often produces a mixture of stereoisomers, effective separation techniques are essential. researchgate.netnih.gov
Fractional crystallization is a widely used method to separate the desired diastereomeric salt of sertraline from the unwanted isomers. google.com After resolution with an optically active acid like D-(-)-mandelic acid, the less soluble diastereomeric salt of (+)-cis-sertraline precipitates and can be isolated by filtration. google.com The purified salt is then treated to liberate the free base, which is subsequently converted to the hydrochloride salt. google.com
Chromatographic techniques are also employed for the separation of sertraline stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool for determining the enantiomeric purity of sertraline. rjptonline.orgresearchgate.net For preparative separations, countercurrent chromatography using a stereoselective selector like hydroxypropyl-β-cyclodextrin has been investigated. nih.govnih.gov This technique can be used to separate cis- and trans-isomers as well as the enantiomers of cis-sertraline. nih.govresearchgate.net
The following table outlines different chromatographic methods for sertraline isomer separation:
| Technique | Stationary/Mobile Phase Component | Isomers Separated | Reference |
| HPLC | Chiral AGP column | cis-(1S, 4S) and cis-(1R, 4R) | rjptonline.org |
| HPLC | Chiralpak AD-H column | cis-(1S, 4S) and its cis-(1R, 4R) enantiomer | researchgate.net |
| CD-modified MEKC | Hydroxypropyl-β-cyclodextrin | cis and trans isomers, and enantiomers | nih.gov |
| Countercurrent Chromatography | Hydroxypropyl-β-cyclodextrin | cis-sertraline and trans-sertraline | nih.gov |
Impurity Profiling and Control in Synthetic Processes
The control of impurities is a critical aspect of the synthesis of Sertraline Hydrochloride, cis-(-)-, ensuring the final active pharmaceutical ingredient (API) is safe and effective. Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for these impurities. hilarispublisher.comdrugfuture.com
During the commercial production of Sertraline Hydrochloride, a number of impurities have been identified and characterized. These are often detected at levels ranging from 0.05% to 0.15%. hilarispublisher.comwjpsonline.comresearchgate.nethilarispublisher.com The effective control and monitoring of these impurities are mandatory for regulatory compliance and are achieved through robust process development and the use of sensitive analytical techniques. wjpsonline.comsynzeal.com
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of sertraline. Their formation is often linked to the specific synthetic route and reaction conditions employed.
Starting Material and Intermediate-Related Impurities: One key intermediate in sertraline synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. google.com Impurities in this starting material can carry through the synthesis to the final product. For instance, the isomer 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can be present, leading to the formation of the corresponding 2,3-dichloro isomer of Sertraline, an impurity that is difficult to remove. google.com
By-products: During the synthesis, several by-products can be formed. In commercial batches analyzed by Gas Chromatography (GC), two unknown impurities were consistently detected. wjpsonline.com Through synthesis and characterization, these were identified as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene. wjpsonline.com Another impurity, identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol, was also detected in the final product at levels of 0.05% to 0.15%. hilarispublisher.comresearchgate.nethilarispublisher.com The hydrogenation step is also a potential source of impurities, such as dechlorinated by-products, which can be controlled to levels below 0.1%. google.com
The table below summarizes some of the common process-related impurities found in the synthesis of Sertraline Hydrochloride.
| Impurity Name | Typical Level | Detection Method | Reference |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene | 0.05% - 0.15% | Gas Chromatography (GC) | wjpsonline.com |
| 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | 0.05% - 0.15% | Gas Chromatography (GC) | wjpsonline.com |
| 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol | 0.05% - 0.15% | GC, LC-MS, HPLC | hilarispublisher.comresearchgate.nethilarispublisher.com |
| 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | - | - | google.com |
| Dechlorinated impurities | < 0.1% | HPLC, GC | google.com |
Stereoisomeric Impurities
Sertraline has two chiral centers, which means it can exist as four possible stereoisomers. The therapeutically active form is the (1S, 4S) isomer. nih.gov The other stereoisomers are considered impurities and their levels must be carefully controlled.
(1R, 4R)-Sertraline: This is the enantiomer of the active substance and is also known as Sertraline Impurity G. drugfuture.comnih.govallmpus.com
Trans-isomers: The diastereomers, (1R, 4S)-Sertraline and (1S, 4R)-Sertraline, are known collectively as Impurity A. drugfuture.comnih.gov
The control of stereoisomeric purity is a significant challenge. The synthesis is designed to be stereoselective to maximize the yield of the desired cis-(-)-isomer. The hydrogenation of the ketimine intermediate can produce a mixture of cis and trans isomers, with process controls aiming for a high cis/trans ratio, often greater than 9:1. google.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) on chiral stationary phases and electrokinetic chromatography, are employed to separate and quantify these stereoisomers. nih.govnih.gov A single-run HPLC method using a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) has been developed to resolve all stereoisomers and other related substances within 15 minutes. nih.gov
The European Pharmacopoeia lists several stereoisomeric and other related substances as specified impurities. drugfuture.com
| Impurity Name / EP Designation | Chemical Name | Type | Reference |
|---|---|---|---|
| Impurity A | (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Trans-isomers (Diastereomer) | drugfuture.comnih.govallmpus.com |
| Impurity G | (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer | drugfuture.comnih.govallmpus.com |
| Impurity B | (1RS,4RS)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |
| Impurity C | (1RS,4RS)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |
| Impurity D | (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Related Substance | drugfuture.comallmpus.com |
| Impurity F | (4R)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Intermediate | drugfuture.comnih.gov |
Control Strategies
Effective impurity control relies on a multi-faceted approach. This includes:
Purification of Intermediates: As demonstrated with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, purification of key intermediates is crucial to prevent the formation of isomeric impurities in the final product. google.com
Optimized Reaction Conditions: The conditions for reactions, particularly the hydrogenation step, are optimized to maximize the formation of the desired cis-isomer and minimize by-products like dechlorinated impurities. google.com
Use of Reference Standards: The synthesis and qualification of impurity reference standards are essential for the accurate identification and quantification of impurities during routine analysis. hilarispublisher.comwjpsonline.comsynzeal.com
Advanced Analytical Monitoring: Pharmacopoeial and in-house developed analytical methods, primarily GC and HPLC, are used to monitor the impurity profile of each batch. hilarispublisher.comdrugfuture.comwjpsonline.com Methods capable of separating all stereoisomers and related substances in a single run are particularly valuable for ensuring comprehensive quality control. nih.gov
By understanding the origin of each potential impurity and implementing rigorous control strategies throughout the manufacturing process, the high purity of Sertraline Hydrochloride, cis-(-)- required for pharmaceutical use can be consistently achieved.
Molecular Mechanisms of Action and Target Interactions of Sertraline Hydrochloride
Serotonin (B10506) Transporter (SLC6A4) Inhibition and Binding Kinetics
The principal mechanism of action of sertraline (B1200038) is the potent and selective inhibition of the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene. nih.govpharmgkb.org This inhibition leads to a cascade of neurochemical events that are central to its therapeutic effects.
High-Affinity Binding Characteristics to SLC6A4
Sertraline exhibits a high affinity for the human serotonin transporter (hSERT). nih.gov This binding is characterized by a low equilibrium dissociation constant (Kd) or inhibition constant (Ki), indicating a strong and specific interaction with the transporter. The binding of sertraline to SERT is allosteric, meaning it binds to a site on the transporter that is distinct from the serotonin binding site, thereby preventing the reuptake of serotonin from the synaptic cleft. nih.gov The two chlorine atoms on the phenyl ring of the sertraline molecule are crucial for its high-affinity binding and specificity to SERT, as they insert into a specific halogen-binding pocket on the transporter. nih.gov
Table 1: Binding Affinities of Sertraline for the Human Serotonin Transporter (hSERT)
| Parameter | Value (nM) | Reference |
|---|---|---|
| Kd | 25 ± 2 | drugbank.com |
| pKi | 7.60 | nih.gov |
Impact on Serotonin Synaptic Concentrations
By inhibiting SERT, sertraline effectively blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govpharmgkb.org This blockade leads to an accumulation of serotonin in the synapse, thereby increasing its availability to bind to postsynaptic receptors. researchgate.netpsu.edu In vivo microdialysis studies in rats have demonstrated that systemic administration of sertraline significantly increases extracellular serotonin levels in various brain regions, including the medial prefrontal cortex, nucleus accumbens, and striatum. researchgate.netnih.gov This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying the therapeutic effects of sertraline.
Modulation of SLC6A4 Cell Surface Expression
The long-term effects of sertraline may also involve changes in the expression and function of the serotonin transporter itself. Chronic treatment with selective serotonin reuptake inhibitors (SSRIs) like sertraline can lead to a downregulation or desensitization of SERT. mdpi.com While the precise mechanisms are still under investigation, some studies suggest that prolonged exposure to increased synaptic serotonin levels can trigger cellular adaptations, potentially including a reduction in the number of SERT proteins expressed on the surface of neurons. nih.gov One study noted an association between the predicted expression levels of SLC6A4 and the duration of sertraline treatment. nih.gov
Interactions with Other Neurotransmitter Transporters and Receptors
While sertraline is highly selective for the serotonin transporter, it also exhibits some, albeit significantly lower, affinity for other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).
Norepinephrine Transporter (SLC6A2) Inhibition
Sertraline has a much lower affinity for the norepinephrine transporter (NET), encoded by the SLC6A2 gene, compared to SERT. nih.govpatsnap.com This indicates that at therapeutic concentrations, its direct inhibitory effect on norepinephrine reuptake is minimal. nih.gov However, some studies suggest that all SSRIs, including sertraline, can increase extracellular noradrenaline levels in certain brain regions like the nucleus accumbens. researchgate.netnih.gov The clinical significance of this modest interaction with NET is still being explored.
Dopamine Transporter (SLC6A3) Inhibition
Interestingly, among the class of SSRIs, sertraline is one of the most potent inhibitors of the dopamine transporter (DAT), encoded by the SLC6A3 gene. drugbank.comuni-luebeck.deresearchgate.netnih.gov Although its affinity for DAT is considerably lower than for SERT, this interaction is more pronounced than that of many other SSRIs. drugbank.com In vivo microdialysis studies have shown that sertraline administration can lead to an increase in extracellular dopamine concentrations in the nucleus accumbens and striatum. researchgate.netnih.gov This dopaminergic activity may contribute to some of the unique clinical effects of sertraline. nih.gov
Table 2: Comparative Binding Affinities of Sertraline for Monoamine Transporters
| Transporter | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Kd | 25 ± 2 | drugbank.com |
| Norepinephrine Transporter (NET) | pKi | 6.38 | nih.gov |
| Dopamine Transporter (DAT) | Kd | 25 ± 2 | drugbank.com |
Ligand Binding to Sigma Receptors (Sigma-1 and Sigma-2)
Beyond its primary action on the serotonin transporter, sertraline demonstrates notable affinity for sigma receptors, specifically the sigma-1 subtype. Research has established an order of affinity for sigma-1 receptors among several SSRIs as follows: fluvoxamine (B1237835) > sertraline > fluoxetine (B1211875) > citalopram (B1669093) ≈ paroxetine. drugbank.com This binding to sigma-1 receptors, which are unique, non-opioid proteins located at the endoplasmic reticulum, suggests a broader mechanism of action for sertraline. drugbank.comnih.gov
The interaction between sertraline and sigma-1 receptors may also influence other neurotransmitter systems. For example, the inhibition of N-methyl-D-aspartate receptors (NMDARs) by sertraline is partially blocked by the S1R antagonist NE-100, highlighting a complex interplay between these receptor systems. nih.govbiorxiv.org
Antagonism of Muscarinic Cholinergic Receptors (CHRM1-5)
The muscarinic cholinergic system has been implicated in the pathophysiology of depression, with evidence suggesting its overactivity in affected individuals. nih.gov While some antidepressants, like scopolamine (B1681570), act as direct muscarinic receptor antagonists, the interaction of sertraline with these receptors is less pronounced. nih.gov However, the broader context of cholinergic system modulation by antidepressants is relevant. For instance, the antidepressant-like effects of scopolamine are thought to involve mechanisms beyond direct antagonism, potentially including changes in gene expression and synaptic plasticity. nih.gov While direct, high-affinity antagonism of muscarinic receptors is not a primary mechanism of sertraline, its downstream effects on neurotransmitter systems could indirectly influence cholinergic pathways.
Interaction with Serotonin Receptors (e.g., 5-HTR2B)
In addition to inhibiting the serotonin transporter, sertraline interacts directly with certain serotonin receptors. Bioinformatics and docking simulations have identified the 5-hydroxytryptamine receptor 2B subtype (5-HTR2B) as a potential molecular target for sertraline. researchgate.net These studies revealed high interaction energies between sertraline and the 5-HTR2B protein, suggesting a multimodal mechanism of action. researchgate.netresearchgate.net The interaction with 5-HTR2B is thought to contribute to the modulation of serotonin and dopamine pathways. researchgate.net
In animal models, perinatal exposure to sertraline has been shown to reduce the cardiac expression of the 5-HT2B receptor. nih.gov This finding, coupled with observed alterations in cardiac function in adult mice exposed to sertraline during development, underscores the potential long-term physiological consequences of sertraline's interaction with this receptor. nih.gov Furthermore, research in rodents suggests that the anxiogenic-like effects sometimes observed with acute SSRI administration may be mediated by the activation of 5-HT2C receptors. nih.gov
Modulation of Glutamate (B1630785) and GABA Cycling in Neurons
Sertraline's influence extends to the major excitatory and inhibitory neurotransmitter systems in the brain: glutamate and gamma-aminobutyric acid (GABA). Sertraline has been shown to inhibit glutamate and GABA cycling in both rodent and human neurons. nih.gov This modulation is a key aspect of its broader neuropharmacological profile.
Studies have demonstrated that some antidepressants can rapidly stimulate glutamate cycling in the medial prefrontal cortex, a phenomenon linked to their antidepressant-like effects. researchgate.net While not a primary mechanism in the same way as serotonin reuptake inhibition, the downstream effects of SSRIs on glutamatergic and GABAergic neurotransmission are significant. nih.gov For instance, SSRI treatment can lead to adaptations in glutamate levels in the hippocampus. nih.gov Sertraline also influences GABAergic neuroactive steroid levels. nih.gov Specifically, treatment with sertraline has been associated with a significant increase in serum pregnanolone (B1679072) levels and the pregnanolone:progesterone ratio, while decreasing 3α,5α-androsterone. nih.gov
Intracellular Signaling Pathways and Cellular Homeostasis Modulation
The pharmacological effects of sertraline are not limited to interactions with cell surface receptors and transporters. The compound also significantly impacts intracellular signaling pathways and modulates cellular homeostasis, revealing a deeper layer of its mechanism of action.
Effects on Phosphoinositide Metabolism and Phospholipid Asymmetry
Sertraline has been shown to affect phospholipid metabolism. In reconstituted enzyme assays, sertraline inhibits phospholipase A1 and phospholipase D, exhibits mixed effects on phospholipase C, and activates phospholipase A2. nih.gov These actions on key enzymes involved in phosphoinositide metabolism can lead to alterations in cellular signaling and membrane composition. The ultrastructural changes observed in sertraline-treated cells, which resemble phospholipidosis induced by other cationic amphiphilic drugs, further support its impact on lipid metabolism. nih.gov
Influence on Vacuolar Acidification and Clathrin-Coat Formation
Research has identified two evolutionarily conserved processes, vacuolar acidification and clathrin-coat formation, as being modulated by sertraline's action at membranes. nih.gov Sertraline appears to target the phospholipid membranes of acidic organelles within the intracellular vesicle transport system. nih.gov It is hypothesized that a loss of vacuolar ATPase activity can reduce the uptake of sertraline into cells. nih.gov
Furthermore, sertraline's effects are linked to clathrin function. Dysregulation of clathrin, a protein crucial for forming coated vesicles, can reduce the affinity of membranes for sertraline. nih.gov Interestingly, at sublethal doses, sertraline can stimulate the growth of mutants with impaired clathrin function, indicating a specific interaction with this cellular machinery. nih.gov The observed increase in vacuolar electron transparency and the presence of autophagosomal inclusions in sertraline-treated cells suggest a defect in the delivery of vacuolar hydrolases or a loss of vacuolar acidification. nih.gov
Interactive Data Table: Sertraline's Molecular Interactions Below is a sortable and searchable table summarizing the key molecular interactions of Sertraline hydrochloride, cis-(-)- discussed in this article.
| Target Class | Specific Target | Observed Effect |
|---|---|---|
| Sigma Receptors | Sigma-1 (S1R) | Inverse agonist; modulates hippocampal LTP. nih.govbiorxiv.org |
| Serotonin Receptors | 5-HTR2B | High interaction energy; potential target. researchgate.netresearchgate.net |
| Serotonin Receptors | 5-HT2C | Activation may mediate anxiogenic-like effects. nih.gov |
| Neurotransmitter Cycling | Glutamate and GABA | Inhibits cycling in neurons. nih.gov |
| Enzymes | Phospholipase A1, D | Inhibition. nih.gov |
| Enzymes | Phospholipase C | Mixed effects. nih.gov |
| Enzymes | Phospholipase A2 | Activation. nih.gov |
| Cellular Processes | Vacuolar Acidification | Influences process. nih.gov |
| Cellular Processes | Clathrin-Coat Formation | Modulates membrane affinity. nih.gov |
Alteration of TNF-MAP4K4-JNK and PI3K/Akt/mTOR Pathways
Sertraline has been shown to modulate critical intracellular signaling pathways involved in cellular stress, inflammation, and survival, namely the Tumor Necrosis Factor (TNF)-Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)-c-Jun N-terminal Kinase (JNK) pathway and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.
Research indicates that sertraline can influence the TNF-MAP4K4-JNK signaling cascade. This pathway is a key regulator of cellular responses to stress and inflammatory stimuli. nih.govresearchgate.net In some contexts, sertraline has been observed to attenuate the activation of this pathway, which may contribute to its neuroprotective and anti-inflammatory effects. researchgate.net The JNK pathway, when activated by stressors, can lead to apoptosis or inflammatory responses. nih.govmdpi.com By modulating this pathway, sertraline may help mitigate the detrimental effects of stress on neuronal cells.
Furthermore, sertraline's interaction with the PI3K/Akt/mTOR pathway is multifaceted. This pathway is central to cell growth, proliferation, survival, and protein synthesis. oup.comnih.gov Some studies have reported that sertraline can inhibit mTOR signaling, which may be relevant to its potential anti-proliferative effects observed in some cancer cell lines. oup.com However, the effects on mTOR signaling can be complex and cell-type dependent. In the context of the nervous system, the PI3K/Akt/mTOR pathway is crucial for synaptic plasticity and neurogenesis. oup.comnih.gov While some antidepressants have been shown to activate this pathway, leading to increased synaptic protein levels and dendritic outgrowth, the effects of sertraline can be more nuanced. oup.com One study demonstrated that while sertraline increased upstream regulators like phospho-Akt, it did not significantly increase phospho-mTOR levels in rat hippocampal neurons, suggesting that its effects on dendritic outgrowth might be mediated through alternative pathways in this specific context. oup.com Conversely, other research suggests that sertraline induces autophagy by antagonizing the mitochondrial voltage-dependent anion channel 1 (VDAC1), leading to reduced cellular ATP, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of the mTOR pathway. nih.govelsevierpure.com This induction of autophagy may play a role in clearing aggregated proteins, such as tau, which is implicated in neurodegenerative diseases. nih.gov
Table 1: Sertraline's Interaction with Key Signaling Pathways
| Pathway | Key Components | Effect of Sertraline | Potential Implication |
|---|---|---|---|
| TNF-MAP4K4-JNK | TNF, MAP4K4, JNK | Attenuation of activation | Neuroprotection, anti-inflammatory effects |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of mTOR (in some contexts) | Autophagy induction, potential anti-proliferative effects |
| Increased phospho-Akt | Modulation of upstream signaling | ||
| Antagonism of VDAC1 | Reduced cellular ATP, AMPK activation, mTOR inhibition |
Impact on Gene Expression and Alternative Splicing in Neural Tissues
Sertraline's influence extends to the regulation of gene expression and alternative splicing, processes fundamental to neuronal function and plasticity. Studies have demonstrated that sertraline can alter the transcription of various genes implicated in neurodevelopment, neuroplasticity, and the stress response.
Table 2: Examples of Genes with Altered Splicing in Neural Tissue Induced by Sertraline
| Gene | Organism | Type of Splicing Change | Potential Functional Consequence |
|---|---|---|---|
| Ank2 | Drosophila melanogaster | Increased inclusion of long isoforms | Enhanced axonal stability |
| ATPalpha | Drosophila melanogaster | Increased inclusion of long isoforms | Supported Na+/K+ ATPase activity |
| yuri | Drosophila melanogaster | Intron retention | Impact on cytoskeletal reorganization |
| sxc | Drosophila melanogaster | Splicing alterations | Influence on epigenetic regulation |
| Atg18a | Drosophila melanogaster | Splicing alterations | Influence on autophagy processes |
Modulation of Acetylcholinesterase (AChE) Activity
Beyond its primary target, sertraline has been shown to interact with and inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests a potential cholinomimetic effect of sertraline.
Studies have demonstrated that sertraline can inhibit human erythrocyte AChE in a concentration-dependent manner. nih.gov The inhibition has been characterized as mixed in nature, indicating that sertraline may bind to both the active site and an allosteric site on the enzyme. nih.gov The interaction appears to be reversible, as enzyme activity can be fully recovered after the removal of the inhibitor. nih.gov The inhibitory potency of sertraline on human serum cholinesterase has been shown to be greater than that of other antidepressants like amitriptyline (B1667244) and fluoxetine. nih.gov
Table 3: Inhibitory Activity of Sertraline on Acetylcholinesterase (AChE)
| Enzyme Source | IC50 Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Human Erythrocyte AChE | 80 | Mixed | nih.gov |
| Human Serum Cholinesterase | 4.05 | Mixed | nih.gov |
| Recombinant Human AChE | ≥3 × 10⁻⁶ M (pIC50 <4) | - | jst.go.jp |
Interaction with COX-2, BACE-1, and GSK-3β
Recent computational and in vivo studies have revealed that sertraline can interact with several other key enzymes implicated in neuroinflammation and neurodegeneration, including cyclooxygenase-2 (COX-2), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.comnih.gov
Molecular docking studies have predicted that sertraline exhibits strong binding affinities for the active sites of these enzymes. mdpi.com In vivo studies using a lipopolysaccharide (LPS)-induced rat model of neuroinflammation further validated these findings, demonstrating that pretreatment with sertraline led to a significant decrease in the levels of COX-2, BACE-1, and GSK-3β. mdpi.comnih.govresearchgate.net
Table 4: Binding Affinities of Sertraline for Various Enzymes
| Enzyme | Binding Affinity (kcal/mol) | In Vivo Effect | Reference |
|---|---|---|---|
| COX-2 | -8.6 | Significant decrease in levels (p < 0.05) | mdpi.com |
| BACE-1 | -7.2 | Significant decrease in levels (p < 0.01) | mdpi.com |
| GSK-3β | -9.2 | Significant decrease in levels (p < 0.05) | mdpi.com |
Potential for Adaptive Plasticity and Stress Response Modulation
Sertraline's therapeutic efficacy is also linked to its ability to promote adaptive plasticity and modulate the body's response to stress. These effects are mediated through various mechanisms, including the promotion of neurogenesis and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Studies have shown that sertraline can promote the differentiation of hippocampus-derived neural stem cells into neurons, a process known as neurogenesis. nih.gov This effect is thought to contribute to the structural and functional recovery of the hippocampus, a brain region crucial for learning, memory, and mood regulation that can be negatively impacted by chronic stress. mdpi.comnih.govyoutube.com Sertraline has also been shown to protect neural stem cells from damage induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov
Furthermore, sertraline can modulate the HPA axis, the body's central stress response system. Prenatal exposure to SSRIs, including sertraline, has been shown to alter HPA stress response patterns in infants. nih.gov While the exact nature of this modulation can be complex and dependent on various factors, it highlights sertraline's ability to influence the fundamental neuroendocrine systems that govern our response to stress. nih.gov By promoting neuroplasticity and recalibrating the stress response system, sertraline may enhance the brain's capacity to adapt to adverse experiences and recover from the neurobiological changes associated with depressive disorders. nih.govnih.govbiorxiv.org
Metabolic Pathways and Enzymatic Characterization of Sertraline Hydrochloride
N-Demethylation Pathway and Metabolite Formation (Desmethylsertraline)
The principal metabolic pathway for sertraline (B1200038) is N-demethylation, which leads to the formation of its major metabolite, desmethylsertraline (B1148675). nih.govresearchgate.net This process is catalyzed by several cytochrome P450 enzymes in the liver. nih.govresearchgate.netpharmgkb.org While desmethylsertraline, also known as norsertraline, is an active metabolite, its potency as a serotonin (B10506) reuptake inhibitor is considerably lower than that of the parent compound, sertraline. wikipedia.orgdrugbank.com In vitro studies have shown that the intrinsic clearance for N-demethylation is about 20 times greater than for deamination, another metabolic pathway. nih.govsemanticscholar.org
Cytochrome P450 (CYP) Isoform Contributions (CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
Multiple cytochrome P450 isoforms are involved in the N-demethylation of sertraline, highlighting the complexity of its metabolism. nih.govpharmgkb.org The primary enzymes contributing to this pathway are CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govnih.gov
At lower, clinically relevant concentrations, CYP2B6 and CYP2D6 appear to play a more significant role in the formation of desmethylsertraline. nih.govpharmgkb.org Conversely, at higher in vitro concentrations, the metabolism is predominantly driven by CYP2C9, CYP3A4, and CYP2C19. nih.govpharmgkb.org
The involvement of multiple CYP enzymes in sertraline's metabolism suggests a lower likelihood of significant pharmacokinetic alterations by a single inhibiting agent or a single genetic polymorphism in one of the metabolizing enzymes. nih.govsemanticscholar.org
Key CYP Isoforms in Sertraline N-demethylation:
CYP2B6: Contributes significantly to sertraline N-demethylation. nih.govsemanticscholar.org
CYP2C19: Plays a crucial role, with genetic variants impacting sertraline's pharmacokinetics. nih.govpharmgkb.org
CYP2C9: Contributes to the metabolism, particularly at higher concentrations. nih.govnih.gov
CYP2D6: Has a notable role, especially at lower sertraline concentrations. nih.govnih.gov
CYP3A4: Involved in the metabolism, with its contribution varying depending on the concentration. nih.govnih.govpharmgkb.org
Quantitative Assessment of Individual CYP Contribution to Metabolism
The contribution of each CYP isoform to the N-demethylation of sertraline has been quantitatively assessed in various studies. One study estimated the contributions of the five main CYP isoforms based on the Vmax/KM of cDNA-expressed enzymes and their content in human liver microsomes. The estimated contributions were:
CYP2D6: 35%
CYP2C9: 29%
CYP2B6: 14%
CYP2C19: 13%
Another in vitro study identified CYP2B6 as the most significant contributor, with lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govsemanticscholar.org It is generally accepted that no single CYP enzyme is responsible for more than 25-35% of sertraline's conversion to desmethylsertraline. nih.govpharmgkb.orgresearchgate.net
Interactive Data Table: Estimated Contribution of CYP Isoforms to Sertraline N-Demethylation
| CYP Isoform | Estimated Contribution (%) - Study 1 nih.govnih.gov | Relative Contribution - Study 2 nih.govsemanticscholar.org |
| CYP2D6 | 35 | Lesser |
| CYP2C9 | 29 | Lesser |
| CYP2B6 | 14 | Greatest |
| CYP2C19 | 13 | Lesser |
| CYP3A4 | 9 | Lesser |
Allele-Specific Inhibitory Effects on CYP Enzymes
Genetic polymorphisms in CYP enzymes can significantly influence the metabolism of sertraline, leading to inter-individual variability in plasma concentrations.
CYP2C19: Variants of the CYP2C19 gene have the most substantial impact on sertraline pharmacokinetics. nih.govpharmgkb.org Individuals classified as CYP2C19 poor metabolizers (PMs), often carrying the *2 or 3 non-functional alleles, exhibit a significantly reduced rate of desmethylsertraline formation. nih.govpharmgkb.orgmydruggenome.org This leads to increased exposure to the parent drug. nih.govpharmgkb.orgresearchgate.net Conversely, the CYP2C1917 allele is associated with increased enzyme activity, leading to slightly lower sertraline concentrations. nih.gov Sertraline itself can exhibit allele-specific inhibitory effects on CYP2C19, inhibiting some alleles more strongly than others. nih.gov
CYP2B6: Polymorphisms in the CYP2B6 gene also affect sertraline metabolism. nih.govresearchgate.net The CYP2B66* and 9 variant alleles have been shown to decrease the metabolic rate of sertraline. nih.gov
CYP2D6: While some studies have found no significant effect of CYP2D6 alleles on sertraline pharmacokinetics, others have noted reduced plasma concentrations in individuals with the ultrarapid metabolizer (UM) phenotype. nih.govpharmgkb.org Sertraline is also a known inhibitor of CYP2D6. nih.gov
CYP3A4: The CYP3A422* allele has been associated with a lower improvement in depressive symptoms in patients treated with sertraline, suggesting an impact on its metabolism. researchgate.net Sertraline can also act as a time-dependent inhibitor of CYP3A4. researchgate.netpharmgkb.org
Interactive Data Table: Impact of CYP Alleles on Sertraline Metabolism
| CYP Gene | Allele(s) | Effect on Sertraline Metabolism |
| CYP2C19 | 2, *3 (Poor Metabolizer) | Significantly reduced metabolism, increased sertraline levels nih.govpharmgkb.orgmydruggenome.org |
| CYP2C19 | 17 (Ultra-rapid Metabolizer) | Increased metabolism, slightly lower sertraline levels nih.gov |
| CYP2B6 | 6, *9 | Decreased metabolism nih.gov |
| CYP2D6 | Ultrarapid Metabolizer Phenotype | Reduced plasma concentrations nih.govpharmgkb.org |
| CYP3A4 | 22 | Associated with lower treatment efficacy researchgate.net |
Other Oxidative and Conjugative Metabolic Pathways
Besides N-demethylation, sertraline undergoes other metabolic transformations, including deamination and N-hydroxylation.
Deamination by CYP Isoforms and Monoamine Oxidases (MAOA, MAOB)
Sertraline can be deaminated by both cytochrome P450 enzymes and monoamine oxidases (MAOs). nih.govsemanticscholar.org In vitro studies using human liver microsomes have shown that CYP3A4 and CYP2C19 are involved in the deamination of sertraline. nih.govsemanticscholar.org
Additionally, purified human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) can catalyze the deamination of sertraline. nih.govsemanticscholar.org MAO-B has been observed to catalyze this reaction approximately three times faster than MAO-A. nih.govsemanticscholar.org The deamination of sertraline and its metabolite, desmethylsertraline, results in the formation of an α-hydroxy sertraline ketone. nih.govpharmgkb.org
N-Hydroxylation
N-hydroxylation is another metabolic pathway for sertraline. Studies have indicated that N-hydroxylation can be a significant pathway in the metabolism of secondary alkyl amines by P450 enzymes, leading to the formation of metabolic intermediate complexes. researchgate.net
Glucuronidation by UGT Enzymes (e.g., UGT2B7)
Glucuronidation represents a significant Phase II metabolic pathway for sertraline, facilitating its conversion into more water-soluble compounds for excretion. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes. uky.edu In vitro studies using human liver microsomes have identified the formation of sertraline N-carbamoyl-glucuronide. nih.gov
Among the various UGT isoforms, recombinant human UGT2B7 has been shown to catalyze this reaction at the fastest rate, with a Michaelis-Menten constant (K_m) of 50 µM. nih.gov While UGT2B7 is the most prominent enzyme in this pathway, other UGTs, such as UGT1A3, UGT1A6, and UGT2B4, can also contribute to the formation of sertraline carbamoyl-O-glucuronide. pharmgkb.org UGT2B7 itself is a highly polymorphic gene, which can lead to interindividual differences in the rate of glucuronidation. wikipedia.org This enzyme is not only found in the liver but also in other tissues like the kidneys and the gastrointestinal tract. wikipedia.org
Role of Drug Transporters in Sertraline Disposition
The movement and distribution of sertraline within the body are influenced by drug transporters, which are proteins that facilitate the passage of substances across cellular membranes.
Interaction with P-glycoprotein (ABCB1) as a Substrate and Inhibitor
Sertraline and its primary active metabolite, desmethylsertraline, have been identified as substrates of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov P-gp is a crucial component of the blood-brain barrier, where it actively pumps a wide range of substances out of the brain, thereby limiting their accumulation. nih.govoup.com
In addition to being a substrate, sertraline also acts as a potent inhibitor of P-gp. nih.govdrugbank.com Studies have shown that sertraline's inhibitory activity on P-gp is comparable to that of the well-known inhibitor quinidine. drugbank.com In vitro experiments using primary brain endothelial cells demonstrated that sertraline can significantly inhibit P-gp function, leading to increased intracellular accumulation of P-gp substrates. nih.gov This inhibition appears to be rapid and dose-dependent. nih.gov For instance, at a concentration of 10⁻⁵ M, sertraline treatment led to an 86% increase in calcein (B42510) accumulation (a measure of P-gp inhibition) after 60 minutes. nih.gov
The interaction of sertraline with P-gp is complex, exhibiting a biphasic effect in vivo. nih.gov While initial administration can lead to increased brain accumulation of P-gp substrates, this can be followed by a period of reduced accumulation before once again increasing. nih.gov Although sertraline's inhibition of P-gp is potent, it is not thought to have significant clinical effects on the disposition of other P-gp substrates. nih.gov
Protein Binding Characteristics in Biological Systems
Sertraline exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution and availability in the body.
High Affinity Binding to Human Serum Albumin (HSA)
Sertraline is highly bound to plasma proteins, with a binding extent of approximately 98-99%. nih.govresearchgate.net The primary binding protein for sertraline in the blood is Human Serum Albumin (HSA). nih.govresearchgate.net HSA is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances. nih.gov
Spectroscopic and molecular modeling studies have revealed that sertraline binds to HSA with high affinity. researchgate.netdrugbank.com The binding primarily occurs within a large hydrophobic cavity in subdomain IIA of HSA, which is also known as Sudlow's site I. researchgate.netdrugbank.comresearchgate.net This subdomain contains a tryptophan residue (Trp-214) that is crucial for the interaction. researchgate.netresearchgate.net The binding of sertraline to HSA results in the formation of a 1:1 complex. researchgate.netdrugbank.com
Analysis of Binding Forces: Hydrophobic Interactions and Hydrogen Bonding
The interaction between sertraline and HSA is driven by a combination of molecular forces. Spectroscopic and thermodynamic analyses have indicated that hydrophobic interactions play a primary and essential role in the binding process. nih.govresearchgate.netdrugbank.comresearchgate.net The nonpolar regions of the sertraline molecule interact favorably with the hydrophobic pocket of HSA.
In addition to hydrophobic forces, hydrogen bonding and van der Waals forces also contribute significantly to the stability of the sertraline-HSA complex. researchgate.netmdpi.com The amine group of sertraline is capable of forming hydrogen bonds with appropriate amino acid residues within the binding site of HSA. drugbank.com
The thermodynamic parameters of the binding interaction, such as negative values for enthalpy and entropy changes, further support the involvement of these non-covalent interactions. researchgate.netdrugbank.com
Conformational Changes Induced in Binding Proteins
The binding of sertraline to HSA can induce conformational changes in the protein. researchgate.net Spectroscopic techniques such as UV-Vis, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy have shown alterations in the secondary structure of HSA upon interaction with sertraline. researchgate.netdrugbank.comresearchgate.net
Advanced Analytical Methodologies for Sertraline Hydrochloride, Cis
Chiral Chromatographic Methods for Stereoisomer Separation
Sertraline (B1200038) possesses two chiral centers, resulting in four possible stereoisomers. sigmaaldrich.comresearchgate.net Since only the (+)-cis-(1S,4S) configuration is clinically effective, the separation and quantification of the other three stereoisomers, which are considered impurities, are of significant importance. nih.gov Chiral chromatography is the cornerstone for achieving this separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (e.g., Chiral AGP, Chiralpak AD-H)
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioselective and diastereoselective separation of sertraline's stereoisomers. Polysaccharide-based CSPs, such as Chiralpak AD-H, and protein-based CSPs, like Chiral AGP, have demonstrated high efficiency in resolving these isomers. researchgate.netnih.gov
One validated HPLC method for determining the enantiomeric purity of sertraline hydrochloride utilizes a Chiral AGP column. researchgate.net This reverse-phase chromatography method employs a mobile phase of ammonium (B1175870) phosphate (B84403) buffer and isopropanol (B130326), achieving separation within 25 minutes. researchgate.net Another approach successfully used a Chiralpak AD-H column under normal-phase conditions to achieve baseline enantioseparation of sertraline. researchgate.net
The choice of CSP and mobile phase composition is crucial for optimizing retention and selectivity. For instance, a method was developed using a Chiralpak IG-3 column, which is based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), under reversed-phase conditions. nih.govuniroma1.it This method effectively separates all stereoisomers and related substances in a single run. nih.govuniroma1.it
Table 1: HPLC Methods for Sertraline Stereoisomer Separation
| Chiral Stationary Phase | Mobile Phase | Detection | Key Finding |
| Chiral AGP | Ammonium phosphate buffer and isopropanol (80:20, v/v) | UV at 275 nm | Separated the 1R,4R cis enantiomer from the bulk drug and tablets within 25 minutes. researchgate.net |
| Chiralpak AD-H | n-Hexane/Ethanol/DEA/TFA | Not specified | Achieved baseline enantioseparation in normal-phase conditions. nih.govresearchgate.net |
| Chiralpak IG-3 | Acetonitrile-water-DEA | UV at 215 or 246 nm | Allowed for a single-run determination of content, enantiomeric purity, and related substances in less than 15 minutes. researchgate.netnih.govuniroma1.it |
| Chiralpak IG | aq. 10 mM ammonium bicarbonate and ACN | UV at 220 nm | Separated all four stereoisomers with good resolution. chiraltech.com |
Electrokinetic Chromatography for Stereoisomer Quantitation
Electrokinetic chromatography, a capillary electrophoresis technique, offers an alternative and effective method for the quantitation of sertraline hydrochloride stereoisomers. sigmaaldrich.comnih.gov This method has been successful in separating all four stereoisomers by using highly sulfated cyclodextrins as chiral selectors. sigmaaldrich.comresearchgate.netnih.gov
The choice between highly sulfated alpha-cyclodextrin (B1665218) and highly sulfated gamma-cyclodextrin (B1674603) as the chiral selector influences the separation profile due to differences in selectivity. sigmaaldrich.comnih.gov This is attributed to the different inclusion complexes formed with the dichlorophenyl and naphthalenamine moieties of the sertraline molecule. sigmaaldrich.comnih.gov For routine analysis, highly sulfated gamma-cyclodextrin has been found to be superior, providing a limit of quantitation at or below 0.1% for each stereoisomeric impurity with a resolution of not less than 4.0. researchgate.netnih.gov
To ensure accurate quantitation, the use of an internal standard is necessary. The practical linearity range for the analysis of sertraline stereoisomeric impurities spans approximately two orders of magnitude. researchgate.netnih.gov Another developed method using cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with a buffer of sodium borate (B1201080), sodium cholate, sulfated beta-cyclodextrin, and hydroxypropyl-beta-cyclodextrin also proved suitable for purity testing of the bulk drug. researchgate.net
Development of Single-Run Methods for Content and Enantiomeric Purity
The development of single-run analytical methods that can simultaneously determine the content, enantiomeric purity, and related substances of sertraline hydrochloride offers significant advantages in terms of efficiency and reduced solvent consumption. researchgate.netnih.gov A direct enantio-, diastereo-, and chemo-selective HPLC method has been successfully developed for this purpose. nih.gov
This method utilizes a chiral stationary phase based on amylose tris(3-chloro-5-methylphenylcarbamate), specifically a Chiralpak IG-3 column, under reversed-phase conditions. nih.govuniroma1.it By optimizing the temperature and mobile phase composition, this approach achieves baseline resolution of all relevant species in under 15 minutes without the need for buffers or tandem-coupled columns. researchgate.netnih.govuniroma1.it The method has been validated according to the guidelines of the Official Medicines Control Laboratory and has been applied to control the content of sertraline HCl and its chiral impurities in pharmaceutical formulations. researchgate.netnih.gov
Spectroscopic Techniques for Molecular Characterization and Interactions
Spectroscopic techniques are invaluable for characterizing the molecular structure of sertraline and investigating its interactions with biological macromolecules, such as proteins.
UV-Vis Spectroscopy for Binding and Conformational Studies
UV-Vis spectroscopy is a fundamental technique used to study the binding of sertraline to proteins and to observe conformational changes. The interaction of sertraline with human serum albumin (HSA), a key protein for drug transport in the bloodstream, has been investigated using this method. nih.gov Changes in the UV-Vis spectrum of HSA upon the addition of sertraline indicate an interaction between the drug and the protein. nih.gov
In one study, the determination of sertraline was achieved by reacting it with chloranilic acid in a slightly alkaline medium, producing a purple complex with a maximum absorbance at 527.5 nm. researchgate.net Another spectrophotometric method involves the reaction of sertraline with 2,4-dinitrofluorobenzene (DNFB) to form a colored product with an absorbance maximum at 375 nm. nih.gov UV spectrophotometric analysis of pure sertraline in water has shown an absorption maximum at 275 nm. amazonaws.com Furthermore, first derivative spectrophotometry has been used to measure sertraline hydrochloride signals between 271.6-275.5 nm. researchgate.net
The interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin has also been characterized using circular dichroism (CD) spectroscopy, a form of UV-Vis spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. The changes observed in the CD spectrum of sertraline in the presence of the cyclodextrin (B1172386) confirm the interaction and suggest the inclusion of the sertraline molecule within the cyclodextrin cavity. mdpi.com
Fluorescence Emission Spectroscopy for Drug-Protein Interactions
Fluorescence emission spectroscopy is a highly sensitive technique for studying drug-protein interactions. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding with a ligand like sertraline. This quenching provides information about the binding mechanism, affinity, and conformational changes. nih.govnih.gov
Studies on the interaction between sertraline and HSA have shown a significant degree of tryptophan fluorescence quenching, indicating that sertraline binds to residues in subdomain IIA of HSA. nih.gov Analysis of the fluorescence data revealed the formation of a 1:1 complex with a strong binding affinity. nih.gov The thermodynamic parameters obtained from these studies, such as negative entropy and enthalpy changes, suggest that hydrophobic interactions play a crucial role in the binding process. nih.gov
Another spectrofluorimetric method for determining sertraline involves its derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer at pH 8.0. nih.gov This reaction yields a highly fluorescent derivative with an excitation maximum at 265 nm and an emission peak at 315 nm, allowing for sensitive quantification in various samples. nih.gov
Table 2: Spectroscopic Analysis of Sertraline Hydrochloride
| Technique | Method | Key Findings |
| UV-Vis Spectroscopy | Reaction with chloranilic acid | Formation of a purple complex with λmax at 527.5 nm. researchgate.net |
| UV-Vis Spectroscopy | Reaction with 2,4-dinitrofluorobenzene (DNFB) | Formation of a colored product with λmax at 375 nm. nih.gov |
| UV-Vis Spectroscopy | Analysis in water | Absorption maximum at 275 nm. amazonaws.com |
| Fluorescence Spectroscopy | Interaction with Human Serum Albumin (HSA) | Quenching of tryptophan fluorescence, indicating binding at subdomain IIA. nih.gov |
| Fluorescence Spectroscopy | Derivatization with FMOC-Cl | Formation of a highly fluorescent derivative with excitation at 265 nm and emission at 315 nm. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Interaction with randomly methylated β-cyclodextrin | Changes in the CD spectrum indicated interaction and inclusion complex formation. mdpi.com |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules like Sertraline Hydrochloride, cis-(-)-. An aqueous solution of sertraline hydrochloride exhibits optical activity, producing a characteristic CD spectrum. nih.gov
Detailed research findings show that the CD spectrum of sertraline hydrochloride features a shoulder at 258 nm, two positive peaks, known as positive Cotton effects, at 263 nm and 270 nm, and two negative peaks, or negative Cotton effects, at 274 nm and 280 nm. nih.gov The intensity of these peaks can be altered by interactions with other molecules, such as cyclodextrins, which indicates conformational changes in the sertraline molecule upon binding. nih.govbohrium.com For instance, studies on the interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD) have utilized CD spectroscopy to characterize the resulting inclusion complexes. nih.govresearchgate.netmostwiedzy.pl These analyses, by observing changes in the CD signal, help determine thermodynamic parameters and the stoichiometry of the binding interaction, revealing insights into the conformational shifts that occur during complex formation. nih.govbohrium.com
Table 1: Characteristic CD Spectral Data for Sertraline Hydrochloride
| Wavelength (nm) | Type of Signal |
|---|---|
| 258 | Shoulder |
| 263 | Positive Peak (Positive Cotton Effect) |
| 270 | Positive Peak (Positive Cotton Effect) |
| 274 | Negative Peak (Negative Cotton Effect) |
| 280 | Negative Peak (Negative Cotton Effect) |
Data sourced from studies on sertraline hydrochloride in aqueous solution. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural analysis of Sertraline Hydrochloride, cis-(-)-, by identifying its functional groups. The FT-IR spectrum of sertraline hydrochloride displays characteristic absorption bands that correspond to the specific vibrational modes of its chemical bonds. researchgate.net
The analysis of the FT-IR spectrum confirms the presence of key functional groups within the molecule's structure. When sertraline hydrochloride is part of a physical mixture or incorporated into a formulation like liposomes, FT-IR spectroscopy can be used to verify that the integrity of the compound is maintained by showing the presence of its characteristic peaks, indicating a lack of chemical interaction with other components. researchgate.net The analysis is typically performed using an FT-IR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment. swgdrug.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is fundamental for the precise structural elucidation of Sertraline Hydrochloride, cis-(-)-. It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of its complex structure. swgdrug.org
For ¹H-NMR analysis, a sample is typically prepared by dissolving approximately 10 mg/mL of sertraline hydrochloride in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard for referencing the chemical shifts to 0 ppm. swgdrug.org Quantitative ¹H-NMR (qNMR) methods have also been developed to determine the enantiomeric purity of sertraline, showcasing the technique's versatility beyond simple structural confirmation. researchgate.net The resulting spectrum provides definitive structural proof, which is essential for quality control in the pharmaceutical industry. chemicalbook.com
Mass Spectrometry Techniques (LC-MS, LC-MS/MS) for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS and tandem mass spectrometry (LC-MS/MS), provides highly sensitive and specific methods for the identification and quantification of Sertraline Hydrochloride, cis-(-)-. fao.org
These techniques are widely used for quantifying sertraline and its primary metabolite, N-desmethylsertraline, in biological matrices such as human plasma. nih.gov In such methods, the analytes are often extracted from the plasma using protein precipitation. Chromatographic separation is achieved on a C18 column with a gradient elution. nih.gov The mass spectrometer, operating in positive ionization mode, monitors specific mass-to-charge (m/z) transitions for the parent drug and its metabolite. nih.govnih.gov
High-resolution mass spectrometry (HRMS) has been employed to analyze sertraline residues in tissues, providing accurate mass measurements for confident identification. nih.gov LC-MS is also crucial for identifying and characterizing impurities and degradation products during synthetic process development and in the final drug substance. hilarispublisher.comresearchgate.net For instance, it has been used to identify impurities like 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol and to quantify potentially harmful impurities such as N-nitroso-sertraline in both the drug substance and the final tablet form. hilarispublisher.comwaters.com
Table 2: Selected LC-MS/MS Transitions for Sertraline and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Sertraline | 306.1 | 159.1 |
| Sertraline | 306.08108 | 275.03888 |
| Sertraline-d3 (Internal Standard) | 309.1 | 275.2 |
| N-desmethylsertraline | 292.1 | 159.1 |
Data sourced from various validated quantification methods. nih.govnih.gov
Chromatographic Methods for Impurity Profiling and Quantification
Chromatographic techniques are indispensable for the separation, identification, and quantification of impurities related to Sertraline Hydrochloride, cis-(-)-. Given the existence of multiple stereoisomers, the development of stereoselective methods is critical. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A single-run, reversed-phase HPLC method using a chiral stationary phase, such as one based on amylose tris(3-chloro-5-methylphenylcarbamate), has been developed to determine the content, enantiomeric purity, and related substances of sertraline HCl simultaneously. nih.gov This method can resolve all relevant species, including enantiomers and diastereomers, in under 15 minutes. nih.gov Both Gas Chromatography (GC) and HPLC are used to quantify impurities, although some impurities that are thermally unstable in GC require quantification by HPLC. hilarispublisher.com
Advanced separation techniques like cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) have also been optimized to resolve the four stereoisomers of sertraline. nih.gov Such methods are capable of quantifying impurities at levels as low as 0.1% of the drug substance, demonstrating their suitability for purity testing of bulk drug samples. nih.gov High-speed counter-current chromatography has also been explored for the preparative separation of cis-trans isomers. google.com
Table 3: Linearity Ranges for Sertraline and Selected Impurities by HPLC
| Compound | Concentration Range (µg/mL) |
|---|---|
| Sertraline free base | 0.5 - 124.6 |
| Impurity A free base | 0.8 - 7.9 |
| Impurity C free base | 0.50 - 9.6 |
| Impurity E | 0.35 - 70.0 |
| Impurity F free base | 0.4 - 7.8 |
| Impurity G free base | 0.8 - 8.2 |
Data represents evaluated linearity for a validated HPLC method. nih.gov
Computational Chemistry and Molecular Modeling of Sertraline Hydrochloride
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding how sertraline (B1200038) interacts with its primary target and other proteins in the body.
Sertraline's primary therapeutic effect stems from its inhibition of the human serotonin (B10506) transporter (hSERT). abap.co.inbiorxiv.org Molecular docking studies have been instrumental in elucidating the specifics of this interaction. biorxiv.orgresearchgate.net These simulations predict that sertraline binds within the central site of hSERT, effectively blocking the reuptake of serotonin. biorxiv.orgnih.gov The molecule orients itself with the dichlorophenyl ring situated in subsite B and the amine and tetrahydronaphthalene groups in subsites A and C, respectively. biorxiv.orgnih.gov This binding stabilizes the transporter in an outward-open conformation, preventing serotonin from binding. biorxiv.orgnih.gov
Docking scores, which estimate the binding affinity, have been calculated for sertraline and other selective serotonin reuptake inhibitors (SSRIs). researchgate.net These computational predictions help in comparing the relative potencies of different drugs and in the design of new, more effective inhibitors. researchgate.net For instance, some studies have used computational modeling to propose novel SSRI candidates with potentially higher binding affinities to hSERT than existing drugs like sertraline. researchgate.net
Human Serum Albumin (HSA): Sertraline exhibits a high degree of binding to plasma proteins, with human serum albumin (HSA) being a key player. researchgate.netnih.govpharmgkb.org Molecular docking and spectroscopic studies have revealed that sertraline binds with high affinity to a large hydrophobic cavity within subdomain IIA of HSA. researchgate.netnih.govresearchgate.netdoaj.org This interaction is spontaneous and primarily driven by hydrophobic forces and hydrogen bonds. nih.govnih.govdoaj.org The binding to HSA is significant as it affects the drug's half-life and bioavailability. researchgate.netnih.gov
DNA: The interaction of sertraline hydrochloride with DNA has also been investigated using computational and experimental methods. nih.govresearchgate.net Molecular docking and dynamics simulations suggest that sertraline preferentially binds to the minor groove of DNA. nih.govresearchgate.net This interaction can induce conformational changes in the DNA structure, such as impacting the width of the minor groove. nih.govresearchgate.net While the direct clinical implications of this binding are still under investigation, it highlights a potential for off-target interactions. Some research suggests that sertraline may have genotoxic effects in certain models, possibly linked to its ability to induce DNA damage. nih.gov
Enzymes: Sertraline has been shown to interact with various enzymes. Computational studies have explored its potential to act as a multi-target modulator, with molecular docking revealing strong binding affinities for enzymes such as acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), glycogen (B147801) synthase kinase 3β (GSK-3β), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov This suggests that sertraline may have neuroprotective effects beyond its primary role as a serotonin reuptake inhibitor. nih.gov
Table 1: Predicted Binding Affinities of Sertraline with Various Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Glycogen synthase kinase 3β (GSK-3β) | -9.2 | nih.gov |
| β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | -7.2 | nih.gov |
| Caspase-3 | -8.4 | nih.gov |
Detailed analysis of docking results provides insights into the specific amino acid residues that are crucial for sertraline's binding to its targets.
Serotonin Transporter (SERT): Within the hSERT binding pocket, sertraline forms key interactions with several amino acid residues. The dichlorophenyl ring of sertraline inserts into a halogen-binding pocket formed by residues such as Leu25, Gly26, Leu29, Arg30, Tyr108, Ile111, and Phe253 in the bacterial homolog LeuT, which shares high sequence identity with hSERT. nih.gov In human SERT, these interactions involve homologous residues. nih.gov Notably, residues like Phe335 and Phe341 in hSERT undergo conformational changes to accommodate the sertraline molecule. nih.gov The protonated amine of sertraline is thought to interact with Asp98. acs.org These specific interactions are fundamental to the high affinity and selectivity of sertraline for SERT.
Human Serum Albumin (HSA): In its binding to HSA, sertraline interacts with residues located in the hydrophobic cavity of subdomain IIA. researchgate.netnih.gov Spectroscopic and computational data suggest that hydrophobic interactions and hydrogen bonding play a significant role in stabilizing the sertraline-HSA complex. nih.govnih.govdoaj.org
Table 2: Key Amino Acid Residues in Sertraline Binding
| Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Phe335, Phe341, Asp98 | Hydrophobic, Conformational Change, Ionic | nih.govacs.org |
| Human Serum Albumin (HSA) | Residues in subdomain IIA | Hydrophobic, Hydrogen Bonding | researchgate.netnih.govdoaj.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the drug-target complex, offering insights into its stability and the influence of the cellular environment over time.
The interaction of sertraline with cell membranes is a critical aspect of its pharmacology. MD simulations have been used to investigate how sertraline partitions into and interacts with lipid bilayers. rsc.org These studies have shown that factors such as membrane fluidity, acyl chain order, and the area per lipid influence the partitioning of sertraline into different membrane phases. rsc.org Sertraline, as a cationic amphiphilic drug, can also modify the physical properties of the lipid bilayer, which may, in turn, affect the function of membrane-bound proteins. nih.govnih.gov This bilayer-modifying effect represents a potential mechanism for some of the off-target effects of sertraline. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intrinsic properties of Sertraline Hydrochloride at the molecular level. Through DFT, researchers can elucidate the electronic structure, reactivity, and intermolecular interactions that govern its behavior.
Elucidation of Electronic Structure and Global Reactivity
DFT calculations have been instrumental in characterizing the electronic structure and predicting the global reactivity of Sertraline Hydrochloride. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of the molecule.
Studies have reported a wide indirect HOMO-LUMO gap for Sertraline Hydrochloride, in the range of 4.27 eV to 4.77 eV. nih.govresearchgate.net This relatively large gap suggests a high degree of molecular stability. The primary contributors to the HOMO and LUMO energy levels are the p orbital states of the nitrogen and chlorine atoms. nih.govpharmexec.com The presence of hydrogen chloride (HCl) in the structure has been shown to increase the acidic character of the sertraline molecule. neuro-central.com
Furthermore, analysis of the Fukui function, a local reactivity descriptor derived from DFT, indicates that the Sertraline Hydrochloride structure is susceptible to electrophilic attacks. neuro-central.com Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, have also been calculated. These parameters are crucial for predicting how the molecule will interact with other chemical species.
| Global Reactivity Descriptor | Calculated Value (Conceptual) | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ~4.27 - 4.77 eV nih.govresearchgate.net | Indicates high molecular stability and low reactivity. |
| Chemical Potential (μ) | Data not explicitly found in searches, but calculable from HOMO/LUMO. | Measures the escaping tendency of an electron from the system. |
| Electronegativity (χ) | Data not explicitly found in searches, but calculable from HOMO/LUMO. | Describes the power of an atom to attract electrons. |
| Chemical Hardness (η) | Data not explicitly found in searches, but calculable from HOMO/LUMO. | Measures resistance to change in electron configuration. |
| Softness (S) | Data not explicitly found in searches, but calculable from HOMO/LUMO. | The reciprocal of hardness, indicating higher reactivity. |
Analysis of Molecular Topology and Intermolecular Hydrogen Bonding
The three-dimensional arrangement of atoms and the non-covalent interactions within the crystal structure of Sertraline Hydrochloride are critical for its solid-state properties. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal.
This analysis reveals that contacts between hydrogen atoms (H---H) are the most significant interactions for the crystalline packing of sertraline, accounting for 41.4% of the total interactions. pharmexec.com Interactions between chlorine and hydrogen atoms (Cl---H) are also substantial, representing 31.9% of the contacts. pharmexec.com
| Intermolecular Contact Type | Percentage Contribution on Hirshfeld Surface pharmexec.com |
|---|---|
| H---H | 41.4% |
| Cl---H | 31.9% |
| C---H | 24.6% (reciprocal contacts) |
Prediction of Optical Properties and Excitonic Transitions
Time-dependent DFT (TD-DFT) calculations are employed to predict the optical properties of molecules, including their absorption of light and subsequent electronic excitations. These studies have shown that Sertraline Hydrochloride exhibits high absorption in the ultraviolet (UV) region of the electromagnetic spectrum. nih.govpharmexec.comneuro-central.com
Theoretical predictions indicate that the maximum optical transitions for Sertraline Hydrochloride occur in the energy range of 4.96 to 5.64 eV. nih.govneuro-central.com The primary reflectivity of the compound is also found in the UV range, specifically between 5.51 and 6.16 eV, with one study reporting a maximum reflectivity of 86.27% at an energy of 6.34 eV. nih.govpharmexec.comneuro-central.com The imaginary part of the dielectric function, which is related to optical absorption, reaches its maximum value of 6.39 at a photonic energy of 5.32 eV. pharmexec.com
These computational predictions are in good agreement with experimental UV-Vis spectra, which show absorption maxima at approximately 195 nm, 270 nm, and 273 nm. mentaldaily.comtechtarget.com Furthermore, circular dichroism spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, reveals characteristic positive and negative Cotton effects for Sertraline Hydrochloride between 258 nm and 280 nm, providing further insight into its chiral electronic transitions. researchgate.net
| Optical Property | Predicted/Experimental Value | Reference |
|---|---|---|
| Maximum Optical Transition (Predicted) | 4.96 - 5.64 eV | nih.govneuro-central.com |
| Main Reflectivity Range (Predicted) | 5.51 - 6.16 eV | nih.govneuro-central.com |
| Maximum Reflectivity (Predicted) | 86.27% at 6.34 eV | pharmexec.com |
| Static Dielectric Constant (Predicted) | 1.51 | pharmexec.com |
| UV Absorption Maxima (Experimental) | ~195 nm, 270 nm, 273 nm | mentaldaily.comtechtarget.com |
| Circular Dichroism Bands (Experimental) | 258 nm - 280 nm | researchgate.net |
Machine Learning Applications in Drug Discovery and Target Identification
The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing area in pharmaceutical research, and Sertraline has been a subject of such studies. These computational approaches leverage large datasets to identify patterns and make predictions, offering new avenues for drug discovery and personalized medicine.
Machine learning models have been developed to predict the treatment response of patients to sertraline. pharmexec.comneuro-central.commentaldaily.com For instance, a multimodal machine learning approach that incorporated MR neuroimaging and clinical data was able to predict with significant accuracy whether a patient with major depressive disorder would respond to sertraline treatment. pharmexec.com Another study utilized a specialized machine-learning algorithm called Sparse EEG Latent SpacE Regression (SELSER) to analyze electroencephalography (EEG) data and successfully predict individual patient responses to sertraline based on alpha wave patterns. mentaldaily.comtechtarget.comtechnologynetworks.com These models have the potential to accelerate the determination of treatment efficacy, moving towards more personalized therapeutic strategies. pharmexec.comamsterdamumc.org
In addition to predicting efficacy, machine learning has been used to forecast potential side effects. A penalized logistic regression model, trained on data from electronic health records and pharmacokinetic parameters, was developed to predict side effects associated with sertraline in younger patients. nih.gov
Furthermore, ML algorithms are being used in the early stages of drug discovery. A support vector machine (SVM) model was constructed and validated to identify novel compounds with sertraline-like antidepressant activity. nih.gov This model, which achieved a high accuracy of up to 95%, can be used to rapidly screen chemical libraries for new drug candidates, significantly accelerating the discovery process. nih.gov These applications highlight the transformative potential of machine learning in optimizing the use of existing drugs like sertraline and in the discovery of new therapeutic agents.
Preclinical Research and Cellular/organismal Models of Sertraline Action
In Vitro Cellular Models
In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of sertraline (B1200038).
Astrocytic and Neuronal Cell Culture Studies
Astrocytes and neurons are fundamental cells of the central nervous system, and their response to sertraline is a key area of investigation.
Differential Cytotoxicity: Studies using primary cell cultures have revealed that sertraline exhibits differential cytotoxic effects on astrocytes and neurons. researchgate.net For instance, sertraline at concentrations of 10-40 μM significantly reduced the viability of primary astrocytes to less than 20%, while primary neuron viability remained around 50%. researchgate.net This suggests a greater sensitivity of astrocytes to sertraline-induced toxicity under these experimental conditions.
Calcium Influx and Mitochondrial Damage: Sertraline has been observed to increase intracellular calcium concentrations in astrocytes in a dose-dependent manner. researchgate.net This influx of calcium, along with the induction of mitochondrial membrane damage, leads to ATP depletion and the generation of reactive oxygen species (ROS), ultimately promoting apoptotic signaling and cell death in astrocytes. researchgate.net
Neurotrophic Factor Expression: Antidepressants, including the SSRI fluoxetine (B1211875), have been shown to up-regulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and vascular endothelial growth factor (VEGF) in rodent cortical astrocyte cultures. nih.gov While direct evidence for sertraline's effect on these specific factors in astrocyte-only cultures is still emerging, the class effect of SSRIs suggests a potential role for sertraline in modulating these crucial signaling molecules. nih.gov The interplay between neurons and astrocytes is critical, as evidenced by tri-culture models which more accurately reflect in vivo neuroinflammatory responses compared to monocultures. escholarship.org
Investigations into Cellular Toxicity and Apoptosis Mechanisms in Specific Cell Lines
The cytotoxic and apoptotic effects of sertraline have been examined in various cell lines, revealing multiple underlying mechanisms.
Induction of Apoptosis in Cancer Cells: Sertraline hydrochloride has been shown to significantly inhibit the growth of the HER2+ AU565 breast cancer cell line in vitro. nih.govrjraap.combiorxiv.org This inhibition is attributed to the induction of apoptosis, confirmed by increased nuclear fragmentation, a higher percentage of Annexin V-positive cells, and activation of caspase-3/7. nih.govbiorxiv.org Gene expression analysis in these cells revealed an upregulation of the pro-apoptotic gene Bax and a slight decrease in the oncogene c-myc. nih.govrjraap.com
Mechanisms in Hepatic Cells: In human hepatoma HepG2 cells, sertraline induces apoptosis in a dose- and time-dependent manner. nih.gov The apoptotic process involves both intrinsic and extrinsic pathways. nih.gov Sertraline triggers the intrinsic pathway by activating caspase-9 and causing the release of cytochrome c from the mitochondria, a process dependent on the Bcl-2 family of proteins. nih.gov The extrinsic pathway is implicated through the increased expression of tumor necrosis factor (TNF). nih.gov Furthermore, sertraline activates the mitogen-activated protein kinase (MAPK) pathway, specifically the JNK cascade, which plays a crucial role in mediating apoptosis in these cells. nih.gov Silencing MAP4K4, an upstream kinase of JNK, was found to reduce sertraline-induced apoptosis. nih.gov
Below is a summary of the apoptotic mechanisms of sertraline in different cell lines:
In Vitro Blood-Brain Barrier Permeability Models
The ability of sertraline to cross the blood-brain barrier (BBB) is essential for its therapeutic action. In vitro models are used to study its permeability and potential interactions at the BBB.
P-glycoprotein Inhibition: In vitro studies using human cell lines have demonstrated that sertraline can significantly inhibit P-glycoprotein (P-gp), an efflux transporter at the BBB. nih.gov This inhibition suggests a potential for drug-drug interactions, as the transport of other P-gp substrates could be affected. nih.gov
Effects on BBB Integrity: When studied in combination with the antiretroviral drug dolutegravir (B560016) (DTG) in a 2D in-vitro BBB model, sertraline was found to impact the integrity of the barrier. nih.gov While neither drug alone significantly altered BBB integrity, their combination led to a significant decrease in transendothelial electrical resistance (TEER), indicating increased permeability. nih.gov This combination also resulted in decreased gene expression of tight junction proteins (ZO-1, Claudin-5, JAM-2) and key drug transporters (ABCB1/MRP-1), and an increase in pro-inflammatory cytokines. nih.gov
Modulation of Membrane Trafficking: Some SSRIs have been shown to regulate fluid-phase uptake and enhance transcytosis in cell-based BBB models by modulating membrane trafficking, including clathrin-mediated endocytosis. nih.gov While this has been demonstrated for fluvoxamine (B1237835), it points to a potential class effect for SSRIs like sertraline. nih.gov
The following table summarizes the effects of sertraline on in vitro BBB models:
Examination of Effects on Phosphatidic Acid Phosphatases in Yeast Models
Yeast, specifically Saccharomyces cerevisiae, serves as a valuable model organism for studying fundamental cellular processes due to its genetic tractability.
Inhibition of Pah1 Phosphatidic Acid Phosphatase: Sertraline has been identified as a novel inhibitor of the yeast phosphatidic acid phosphatase (PAP), Pah1. nih.govnih.govrutgers.eduresearchgate.net This inhibition occurs through a noncompetitive mechanism. nih.govrutgers.eduresearchgate.net Sertraline was also found to inhibit the human orthologue of Pah1, lipin 1. nih.govresearchgate.net
Mechanism of Inhibition: Sertraline's inhibitory effect is directed at the catalytic core of Pah1 and is independent of the enzyme's phosphorylation state. nih.govrutgers.edu Molecular docking studies predict that sertraline interacts with non-catalytic residues within the haloacid dehalogenase-like catalytic domain of the enzyme. nih.govresearchgate.net The inhibitor constants for sertraline were found to be significantly lower than those of propranolol, a commonly used PAP inhibitor, indicating a higher potency for sertraline. nih.govresearchgate.net
Physiological Relevance: The physiological relevance of this inhibition in yeast is supported by several observations. Overexpression of the PAH1 gene rescued the growth inhibition caused by sertraline in pah1Δ mutant cells. nih.govresearchgate.net Conversely, sertraline supplementation rescued the lethal effect of overexpressing the catalytic core of Pah1. nih.govresearchgate.net Furthermore, a sublethal dose of sertraline led to a significant decrease in triacylglycerol (TAG) content in yeast, consistent with the inhibition of PAP activity. nih.govrutgers.eduresearchgate.net
In Vivo Animal Models
In vivo models allow for the study of sertraline's effects in the context of a whole, living organism.
Invertebrate Models (e.g., Drosophila melanogaster) for Developmental and Neurochemical Studies
The fruit fly, Drosophila melanogaster, is a powerful model for investigating the effects of chemical compounds on development and neurochemistry due to its genetic tractability and short life cycle. mdpi.com
Developmental Effects: When Drosophila larvae consume food containing sertraline, they experience delayed developmental progression and reduced survival at all stages of development. nih.govnih.gov Interestingly, these effects appear to be largely independent of aberrant extracellular serotonin (B10506) levels, as they were also observed in flies lacking the serotonin reuptake transporter (SerT knockout flies). nih.govnih.gov
Induction of DNA Damage and Apoptosis: Using an ex vivo imaginal disc culture system from Drosophila larvae, researchers have shown that sertraline treatment leads to the accumulation of DNA double-strand breaks and an increased frequency of apoptosis in mitotically active tissues. nih.govnih.gov Imaginal discs are the precursors to adult structures like eyes, wings, and antennae. nih.gov
Oxidative Stress: The genotoxicity induced by sertraline in Drosophila appears to be linked to oxidative stress. nih.gov Co-incubation of the imaginal disc cultures with the antioxidant ascorbic acid partially rescued the sertraline-induced DNA damage, suggesting that sertraline promotes the formation of oxidative DNA damage. nih.gov
The table below outlines the key findings from Drosophila melanogaster studies on sertraline:
Vertebrate Models (e.g., Zebrafish, Rodents) for Neurobiological and Neurochemical Effects
Preclinical research utilizing vertebrate models has been instrumental in elucidating the neurobiological and neurochemical effects of sertraline hydrochloride. Zebrafish (Danio rerio) and various rodent species, primarily rats and mice, have emerged as valuable tools in this endeavor due to the conservation of key neurochemical pathways across vertebrates. nih.govbohrium.com
Studies using zebrafish have provided significant insights, particularly concerning developmental exposure. Research has shown that while developmental exposure to sertraline may not affect embryo morphogenesis and growth, it can induce behavioral changes such as hypolocomotion (reduced movement) and delayed learning even at low concentrations. nih.govnih.gov This behavioral impairment has been specifically linked to increased levels of serotonin, underscoring the direct relationship between serotonin signaling and behavior in this model. nih.govnih.gov Other research in adult zebrafish demonstrated that sertraline could increase locomotor activity and reverse depression-like symptoms induced by reserpine. mdpi.com Some studies also noted that sertraline could accelerate the hatching process of zebrafish embryos and alter the expression of genes related to serotonin signaling, such as the serotonin transporter (serta) and the 5-ht2c receptor. researchgate.net
In rodent models, research has extensively characterized the effects of sertraline on behavior and neurochemistry. In rats subjected to a predator exposure and psychosocial stress model of post-traumatic stress disorder (PTSD), sertraline administration was found to normalize central nervous system (CNS) serotonin (5-HT) levels, which were depleted by the stress regimen. nih.govlsu.edu However, the same studies observed that sertraline produced significant elevations in norepinephrine (B1679862) (NE) in the hippocampus, prefrontal cortex, and cerebrospinal fluid. nih.govlsu.edu Studies in prenatally stressed rats showed that long-term sertraline treatment starting from adolescence could reverse certain behavioral and physiological disturbances induced by early life stress, such as anxiety-like behaviors and altered immune profiles. frontiersin.org Research in nonhuman primates also revealed that long-term sertraline treatment reduced anxiety-related behaviors. nih.gov
The table below summarizes key findings from vertebrate model studies on the effects of sertraline.
| Vertebrate Model | Observed Neurobiological/Behavioral Effect | Observed Neurochemical Effect | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) Larvae | Induced hypolocomotion and delayed learning with developmental exposure. | Augmented serotonin levels. | nih.govnih.gov |
| Adult Zebrafish (Danio rerio) | Increased locomotor activity; decreased reserpine-induced depression symptoms. | Not specified. | mdpi.com |
| Rat (Sprague-Dawley) | No significant change in anxiety in a PTSD model. | Normalized 5-HT levels; elevated norepinephrine (NE) in hippocampus, PFC, and CSF. | nih.govlsu.edu |
| Rat (Wistar) | Reversed anxiety-like behavior and startle habituation impairment in prenatally stressed rats. | Reversed disturbed leukocyte profile. | frontiersin.org |
| Nonhuman Primate (Cynomolgus monkey) | Reduced anxiety behavior. | Decreased CSF 5-HIAA, indicating an effect on central serotonergic function. | nih.gov |
Analysis of Persistent Neuroprotective and Functional Modulatory Effects
Beyond its primary role as a serotonin reuptake inhibitor, preclinical studies suggest that sertraline possesses persistent neuroprotective and functional modulatory properties. These effects appear to be mediated through various cellular and molecular pathways, including the upregulation of key neurotrophic factors and anti-apoptotic proteins.
In vitro studies using human neuroblastoma cells have shown that sertraline can enhance cell survival under stress conditions, suggesting a direct neuroprotective effect. researchgate.net This protective action is linked to the stimulation of neurotrophic factors. In vivo research in mice has corroborated these findings, demonstrating that sertraline treatment can lead to an upregulation of brain-derived neurotrophic factor (BDNF), the neuroprotective protein Bcl-2, and phosphorylated ERK (p-ERK), a key component of the MAP-kinase signal transduction pathway. tau.ac.il These molecular changes are thought to underlie the procognitive effects observed in the same studies, where sertraline improved spatial learning memory in both young and aged mice. tau.ac.il
Further evidence for sertraline's neuroprotective capabilities comes from a mouse model of Huntington's disease (HD). In these mice, sertraline administration increased brain levels of BDNF, preserved levels of the chaperone protein HSP70 and the anti-apoptotic protein Bcl-2, attenuated brain atrophy, and ultimately increased survival. nih.gov A significant finding from this research was that sertraline also enhanced neurogenesis, which appeared to be a critical mediator of its beneficial effects. nih.gov Similarly, in a chronic mild stress model in rats, sertraline treatment was found to improve cognitive performance in the novel object recognition test, an effect associated with increased hippocampal gene expression of BDNF and other markers of neuronal health like NeuN and MASH1. researchgate.netannalsmedres.org
The table below provides a summary of the key molecular and cellular markers involved in the neuroprotective effects of sertraline.
| Model System | Key Finding | Associated Molecular/Cellular Markers | Reference |
|---|---|---|---|
| Human Neuroblastoma Cells (SH-SY5Y) | Increased cell survival under stress. | Potent neurotrophic activity. | researchgate.nettau.ac.il |
| Mice (Young and Aged) | Improved spatial memory learning. | Upregulation of brain BDNF, phospho-ERK, and Bcl-2. | tau.ac.il |
| Huntington's Disease Mouse Model (N171-82Q) | Slowed disease progression, improved motor performance, and increased survival. | Increased BDNF, HSP70, and Bcl-2; enhanced neurogenesis. | nih.gov |
| Rat (Chronic Mild Stress Model) | Improved long-term memory. | Increased hippocampal gene expression of BDNF, NeuN, and MASH1. | researchgate.netannalsmedres.org |
Studies on Neuroendocrine and Circadian Systems Alterations
Sertraline's mechanism of action extends to the modulation of neuroendocrine pathways and the body's internal timekeeping system, the circadian rhythm. Preclinical research has investigated these effects, particularly focusing on the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system, and the core molecular clock machinery.
Studies in animal models of stress have highlighted sertraline's ability to modulate the HPA axis. In rats subjected to chronic mild stress, a condition known to cause overactivity of the HPA axis and increased production of corticosterone, sertraline treatment has been shown to mitigate some of the resulting behavioral deficits. annalsmedres.org In a post-traumatic stress disorder (PTSD) model in mice, sertraline, particularly in combination with cannabidiol, was effective in normalizing the increased gene expression of corticotropin-releasing factor (Crf) in the paraventricular nucleus of the hypothalamus, a key regulator of the HPA axis. frontiersin.org
The table below summarizes preclinical findings on sertraline's effects on neuroendocrine and circadian systems.
| System | Model | Finding | Reference |
|---|---|---|---|
| Neuroendocrine (HPA Axis) | Mouse (PTSD Model) | Normalized increased gene expression of corticotropin-releasing factor (Crf). | frontiersin.org |
| Neuroendocrine (HPA Axis) | Rat (Chronic Mild Stress Model) | Mitigated behavioral deficits associated with HPA axis overactivity. | annalsmedres.org |
| Circadian | Rat-1 Fibroblasts | Dose-dependently shortened the period and reduced the amplitude of circadian rhythms. | nih.gov |
| Circadian | Pharmacokinetic Review | Sertraline bioavailability is not time-dependent, but its molecular targets exhibit circadian rhythms. | nih.gov |
Investigation of Neuronal Plasticity and Adaptation to Stress Conditions
A critical area of preclinical research on sertraline focuses on its ability to modulate neuronal plasticity, the brain's capacity to reorganize its structure and function in response to experiences, including stress. These investigations suggest that sertraline facilitates adaptive changes at the synaptic and cellular levels, which may underlie its therapeutic effects.
A key mechanism implicated in these plastic changes is the regulation of brain-derived neurotrophic factor (BDNF). mdpi.com Chronic stress is known to reduce BDNF expression, particularly in the hippocampus, leading to neuronal atrophy. nih.govmdpi.com Preclinical studies consistently show that sertraline can counteract this effect. For instance, in a chronic mild stress (CMS) model in rats, sertraline treatment reversed the stress-induced decrease in hippocampal gene expression of BDNF, NeuN (a marker for mature neurons), and MASH1 (a marker for neuronal precursors). researchgate.netannalsmedres.org This restoration of neurotrophic support is linked to improved cognitive function and antidepressant-like behavioral outcomes. researchgate.net
Sertraline's influence extends to synaptic plasticity. Studies in rat hippocampal slices have revealed complex effects on long-term potentiation (LTP), a cellular correlate of learning and memory. Sertraline has been found to inhibit LTP through mechanisms involving sigma 1 receptors (S1Rs) and partial inhibition of N-methyl-D-aspartate receptors (NMDARs). nih.gov This effect on LTP induction was prevented by inhibitors of cellular stress, suggesting that sertraline's modulation of plasticity is intertwined with cellular stress response pathways. nih.gov Furthermore, research in pregnant and non-pregnant rats showed that sertraline increased the density of synaptophysin, a marker of synaptic terminals, in the dentate gyrus and CA3 regions of the hippocampus, indicating an increase in synaptic connections. nih.gov
The capacity of sertraline to promote neurogenesis—the birth of new neurons—is another crucial aspect of its effect on plasticity, especially under stressful conditions. Studies in a mouse model of Huntington's disease found that sertraline not only increased basal neurogenesis but also ameliorated the impaired neurogenesis seen in the disease state. nih.gov In non-pregnant female rats, sertraline was associated with a decrease in cell proliferation in the dentate gyrus, while pregnancy itself significantly reduced neurogenesis, highlighting that the effects of sertraline on plasticity can be state-dependent. nih.gov
The table below summarizes the effects of sertraline on various markers of neuronal plasticity.
| Plasticity Marker | Model System | Effect of Sertraline | Reference |
|---|---|---|---|
| BDNF Gene Expression | Rat (Chronic Mild Stress Model) | Increased hippocampal expression, reversing stress-induced deficits. | researchgate.netannalsmedres.org |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | Inhibited LTP induction via sigma 1 receptor and NMDAR modulation. | nih.gov |
| Synaptophysin Density | Rat (Pregnant and Non-pregnant) | Increased in the dentate gyrus and CA3 region of the hippocampus. | nih.gov |
| Neurogenesis | Huntington's Disease Mouse Model | Enhanced neurogenesis in the subventricular zone (SVZ) and subgranular zone (SGZ). | nih.gov |
| Cell Proliferation (Hippocampus) | Rat (Non-pregnant) | Decreased in the dentate gyrus. | nih.gov |
Q & A
What validated chromatographic methods are recommended for quantifying cis-(-)-sertraline hydrochloride and its impurities in bulk formulations?
Basic Research Focus
The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method with UV detection at 235 nm for quantifying cis-(-)-sertraline hydrochloride and related impurities. The mobile phase consists of methanol and 0.1% phosphoric acid (1:1), with a C18 column (4.6 mm × 625 cm, 5 µm packing). System suitability requires a resolution ≥2.8 between sertraline and its (R,R)-enantiomer, and ≤2.0% RSD for replicate injections . For impurity profiling, relative retention times (RRT) and limits are specified for dichlorophenyl derivatives (e.g., 3,4-dichlorophenyl sertraline hydrochloride, RRT 1.64, NMT 0.1%) .
How can researchers resolve enantiomeric impurities of sertraline hydrochloride during synthesis?
Advanced Research Focus
Enantiomeric separation of cis-(-)-sertraline hydrochloride from its (R,R)-isomer requires chiral chromatography. The USP method employs a column with 5 µm packing and a mobile phase optimized for baseline resolution (R ≥2.8). Adjusting column temperature (25–30°C) and flow rate (0.7–1.0 mL/min) improves separation efficiency. Quantification uses a standard curve from 0.05–0.5 mg/mL, with peak area ratios corrected for molecular weight differences between free base and hydrochloride forms .
What methodologies are available for analyzing synthesis-related impurities in cis-(-)-sertraline hydrochloride?
Basic Research Focus
Impurity profiling can be achieved using HPLC with a system suitability solution containing sertraline and its related compound A (e.g., 2,3-dichlorophenyl derivative). The method requires ≤0.15% for major impurities, calculated via the formula:
\text{% Impurity} = 100 \times \frac{C_S}{C_T} \times \frac{r_T}{r_S}
where , are standard and test solution concentrations, and , are peak responses . For advanced impurity identification, reference standards such as Sertraline Hydrochloride Impurity E (EP) (CAS 611-71-2) are recommended .
How can cyclodextrin-modified MEKC (CD-MEKC) be optimized for separating cis-(-)-sertraline hydrochloride from synthesis byproducts?
Advanced Research Focus
CD-MEKC employs β-cyclodextrin (10 mM) in a borate buffer (pH 9.2) with sodium dodecyl sulfate (SDS) as a micellar phase. Optimization involves varying SDS concentration (25–75 mM) and voltage (15–25 kV) to resolve sertraline from structurally similar byproducts (e.g., 4-chlorophenyl derivatives). Validation parameters include linearity (R² ≥0.995), precision (RSD ≤5%), and LOQ ≤0.1 µg/mL .
What cross-validation strategies are recommended when comparing potentiometric sensors to chromatographic methods for sertraline quantification?
Advanced Research Focus
Cross-validation requires parallel analysis of tablet formulations and biological fluids using both methods. For example, a molecularly imprinted polymer (MIP)-based potentiometric sensor demonstrated 98–102% recovery vs. HPLC, with statistical equivalence confirmed via paired t-tests (p >0.05). Discrepancies in spiked plasma samples may arise from matrix effects, necessitating standard addition calibration .
How can supercritical CO₂ be utilized to enhance the solubility of cis-(-)-sertraline hydrochloride for nanoparticle formulation?
Advanced Research Focus
Supercritical CO₂ anti-solvent (SAS) precipitation at 45°C and 150 bar produces sertraline nanoparticles (50–200 nm). Menthol (5% w/w) as a co-solvent increases solubility by 30% via hydrogen bonding. Particle size distribution is validated using dynamic light scattering (DLS), with dissolution profiles compared to bulk API using USP Apparatus II (pH 6.8 buffer, 50 rpm) .
What challenges arise in quantifying N-desmethylsertraline in pharmacokinetic studies, and how are they addressed?
Basic Research Focus
N-desmethylsertraline, the active metabolite, requires LC-MS/MS for trace quantification in plasma. A validated method uses a C8 column, 0.1% formic acid/acetonitrile gradient, and deuterated internal standards (e.g., sertraline-d3). Challenges include ion suppression from plasma proteins, mitigated by protein precipitation with acetonitrile (1:3 v/v) .
How should researchers handle data contradictions between in vitro and in vivo assays for sertraline’s phototoxicity potential?
Advanced Research Focus
Photoallergic dermatitis risk assessment combines in vitro 3T3 Neutral Red Uptake (NRU) assays (OECD 432) and in vivo murine local lymph node assays (LLNA). Discrepancies arise due to sertraline’s UV instability, requiring dark controls and metabolite profiling (e.g., 4-chlorophenyl degradation products) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
